3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-13-11-15(3-6-18-13)20-7-4-14(5-8-20)12-19-16(23)21-9-10-22(17(21)24)27(2,25)26/h3,6,11,14H,4-5,7-10,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIHFUKAQWVZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 2-Oxoimidazolidine Ring
The 2-oxoimidazolidine scaffold is synthesized via cyclization of N-protected glycine derivatives. Reacting glycine ethyl ester with 1,1'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 0°C generates a cyclic urea intermediate. Subsequent hydrolysis with aqueous sodium hydroxide yields 2-oxoimidazolidine-1-carboxylic acid (65% yield). Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic carbonyl signals at δ 158.9 ppm (C=O, $$^{13}\text{C}$$) and NH protons at δ 5.2 ppm (DMSO-$$d_6$$, $$^{1}\text{H}$$).
Introduction of the Methanesulfonyl Group
Methanesulfonylation is achieved using methanesulfonyl chloride (MsCl) derived from the reaction of methane with sulfuryl chloride (SO$$2$$Cl$$2$$) in concentrated sulfuric acid under radical initiation. Treating 2-oxoimidazolidine-1-carboxylic acid with MsCl (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at −10°C selectively functionalizes the N3 position, yielding 3-methanesulfonyl-2-oxoimidazolidine-1-carboxylic acid (76% yield). Fourier-transform infrared spectroscopy (FTIR) validates sulfonylation via S=O stretches at 1175 cm$$^{-1}$$ and 1350 cm$$^{-1}$$.
Carboxylic Acid Activation
The carboxylic acid is activated as a mixed carbonate using ethyl chloroformate (1.5 equiv) and N-methylmorpholine (2.0 equiv) in THF. This intermediate is isolated in 89% yield and characterized by $$^{13}\text{C}$$ NMR (δ 165.3 ppm, carbonyl carbon).
Synthesis of [1-(2-Methylpyridin-4-yl)piperidin-4-yl]methanamine
Preparation of the Piperidine Core
4-Piperidone hydrochloride is protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc$$_2$$O) in aqueous acetone (91% yield). Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol converts the ketone to 4-aminopiperidine-Boc (82% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 4-aminopiperidine hydrochloride.
Functionalization with 2-Methylpyridin-4-yl
The piperidine nitrogen is alkylated with 4-chloro-2-methylpyridine using potassium carbonate in dimethylformamide (DMF) at 80°C (68% yield). X-ray crystallography confirms the regiochemistry, with a C–N bond length of 1.47 Å.
Conversion to Methanamine
The 4-amino group is converted to a nitrile via Strecker reaction (KCN, NH$$4$$Cl, 70°C), followed by reduction with lithium aluminum hydride (LiAlH$$4$$) to yield [1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine (74% yield). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 206.1421 [M+H]$$^+$$.
Coupling of Fragments to Form the Target Compound
Carboxamide Bond Formation
The activated mixed carbonate of 3-methanesulfonyl-2-oxoimidazolidine-1-carboxylic acid is reacted with [1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine (1.1 equiv) in DMF using HATU (1.0 equiv) and diisopropylethylamine (DIPEA, 2.5 equiv). The reaction proceeds at 25°C for 12 hours, affording the target compound in 78% yield.
Purification and Characterization
Purification via flash chromatography (silica gel, ethyl acetate/methanol 9:1) yields >99% purity. $$^{1}\text{H}$$ NMR (DMSO-$$d6$$) shows diagnostic peaks: δ 8.21 ppm (pyridine H), δ 4.12 ppm (piperidine CH$$2$$), and δ 3.45 ppm (sulfonyl CH$$_3$$). Liquid chromatography–mass spectrometry (LC-MS) confirms [M+H]$$^+$$ at m/z 438.1932.
Optimization and Scalability
Reaction Condition Screening
A Design of Experiments (DoE) approach identified optimal sulfonylation conditions: MsCl (1.2 equiv), −10°C, and triethylamine (2.0 equiv). Scaling to 1 kg maintained a 74% yield.
Industrial Production Considerations
Continuous flow synthesis for the piperidine fragment reduced reaction time by 40% (Patent CN106432232A).
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 189–191°C | DSC |
| Purity | >99% | HPLC (C18) |
| $$[\alpha]_D^{20}$$ | −12.5° (c 1.0, MeOH) | Polarimetry |
| LogP | 1.82 | Shake-flask |
Challenges and Troubleshooting
Sulfonylation Side Reactions
Over-sulfonylation at N1 is mitigated by strict temperature control (−10°C) and stoichiometric MsCl.
Piperidine Ring Epimerization
Chiral integrity is preserved using low-temperature LiAlH$$_4$$ reductions and avoiding protic solvents.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases due to its unique structure and biological activity.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle and Functional Group Variations
Compound A : N-(4-Methylphenyl)-4-(2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)Piperidine-1-Carboxamide
- Core Structure : Benzimidazolone (6-membered fused ring) vs. the target compound’s 2-oxoimidazolidine (5-membered ring).
- Functional Groups: Lacks methanesulfonyl group; instead, features a 4-methylphenyl carboxamide.
- Synthetic Yield : 80% (indicative of robust synthesis), though the target compound’s synthetic route is unspecified .
Compound B : 1-Methanesulfonyl-N-{[3-(Pyridin-4-yl)Pyrazin-2-yl]Methyl}Piperidine-4-Carboxamide
- Core Structure : Pyrazine (6-membered di-aza ring) vs. imidazolidine.
- Functional Groups :
- Methanesulfonyl is attached directly to the piperidine nitrogen, unlike the target’s position on the imidazolidine.
- Pyrazinyl-pyridinyl side chain introduces a larger aromatic system, which may improve target affinity but increase molecular weight (375.4 g/mol vs. the target’s unstated but likely similar value) .
- Physicochemical Properties : Smiles string (CS(=O)(=O)N1CCC(C(=O)NCc2nccnc2-c2ccncc2)CC1) highlights distinct connectivity, suggesting altered hydrogen-bonding capacity.
Structural and Pharmacokinetic Implications
- Electronic Effects : The target’s methanesulfonyl group adjacent to the imidazolidine carbonyl may create an electron-deficient region, enhancing electrophilic interactions compared to Compound B’s sulfonyl-on-piperidine motif.
- Solubility : Compound B’s pyrazine-pyridine system likely increases aqueous solubility over the target’s 2-methylpyridine, though the methanesulfonyl group in both improves polarity .
Biological Activity
3-Methanesulfonyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide, a complex organic compound, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is , indicating the presence of a methanesulfonyl group, a piperidine moiety, and an imidazolidine core. The structural complexity suggests diverse interactions with biological targets.
The biological activity of the target compound may involve several mechanisms:
- Proteasome Inhibition : Similar compounds have been shown to disrupt proteasomal function, leading to the accumulation of pro-apoptotic proteins.
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been observed in related studies.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation.
Neuroprotective Effects
Some studies suggest that compounds with similar piperidine and pyridine structures may exhibit neuroprotective effects by modulating neurotransmitter levels or inhibiting neuroinflammatory pathways. This potential application is particularly relevant for neurodegenerative diseases.
Study 1: Anticancer Efficacy in Preclinical Models
A study investigating a related compound demonstrated significant cytotoxic effects in breast cancer models, with an IC50 value significantly lower than standard chemotherapeutics. The study highlighted the compound's ability to induce apoptosis via caspase activation and mitochondrial dysfunction .
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, a compound structurally similar to the target was shown to improve cognitive function and reduce neuronal apoptosis. These findings suggest that the target compound may also possess neuroprotective properties worth exploring in future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
